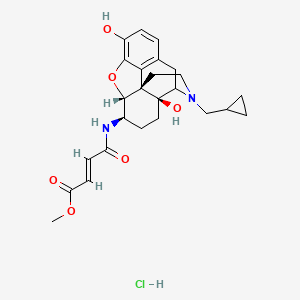

beta-Funaltrexamine hydrochloride

説明

Beta-funaltrexamine hydrochloride (beta-FNA) is a selective, irreversible antagonist of the mu-opioid receptor (MOR), widely utilized in pharmacological research to study opioid receptor-mediated effects. It is structurally derived from naltrexone, modified with a fumaramate group that enables covalent binding to MORs, rendering the receptor permanently inactive . Beta-FNA demonstrates high specificity for MORs over delta- and kappa-opioid receptors, making it a critical tool for dissecting MOR-dependent pathways in pain modulation, addiction, and neuroinflammation . Preclinical studies highlight its long duration of action, with effects persisting for days post-administration due to its irreversible binding mechanism .

特性

IUPAC Name |

methyl (E)-4-[[(4R,4aS,7R,7aR,12bS)-3-(cyclopropylmethyl)-4a,9-dihydroxy-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl]amino]-4-oxobut-2-enoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H30N2O6.ClH/c1-32-20(30)7-6-19(29)26-16-8-9-25(31)18-12-15-4-5-17(28)22-21(15)24(25,23(16)33-22)10-11-27(18)13-14-2-3-14;/h4-7,14,16,18,23,28,31H,2-3,8-13H2,1H3,(H,26,29);1H/b7-6+;/t16-,18-,23+,24+,25-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIPHUOBUKMPSQR-NQGXHZAGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C=CC(=O)NC1CCC2(C3CC4=C5C2(C1OC5=C(C=C4)O)CCN3CC6CC6)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)/C=C/C(=O)N[C@@H]1CC[C@]2([C@H]3CC4=C5[C@]2([C@H]1OC5=C(C=C4)O)CCN3CC6CC6)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H31ClN2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

491.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

合成経路および反応条件: β-フナルトレキサミン塩酸塩の合成には、ナルトレキソンの修飾が含まれますこれは、エステル化やアミノ化を含む一連の化学反応によって達成されます .

工業生産方法: 特定の工業生産方法は広く文書化されていませんが、合成は通常、標準的な有機合成技術を含みます。 このプロセスには、最終生成物の純度と収率を確保するために、反応条件を慎重に制御する必要があります .

化学反応の分析

科学研究への応用

化学: β-フナルトレキサミン塩酸塩は、オピオイド受容体の構造と機能を研究するために使用されます。 これは、これらの受容体への結合メカニズムとさまざまなリガンドのこれらの受容体への影響を理解するのに役立ちます.

生物学: 生物学的研究では、この化合物は、痛み調節や依存症を含むさまざまな生理学的プロセスにおけるオピオイド受容体の役割を調査するために使用されます.

医学: 医学研究では、β-フナルトレキサミン塩酸塩は、オピオイド依存症と疼痛管理の新しい治療法を開発するために使用されます。 これは、潜在的な治療標的を特定し、新しい薬物の有効性を評価するのに役立ちます.

産業: 産業用途は限られていますが、β-フナルトレキサミン塩酸塩は、新しい医薬品の開発や薬物受容体相互作用の研究に使用されています.

科学的研究の応用

Neuroprotective Effects

Beta-funaltrexamine has been shown to exhibit significant neuroprotective properties in various experimental models. Research indicates that it can mitigate neuronal degeneration and inflammation, particularly in conditions such as cerebral ischemia/reperfusion injury.

Case Study: Cerebral Ischemia/Reperfusion Injury

- Objective : To evaluate the effects of beta-funaltrexamine on neuroinflammation and neuronal death.

- Method : In vivo studies were conducted using Sprague-Dawley rats subjected to cerebral ischemia/reperfusion injury.

- Findings :

Anti-Inflammatory Properties

Beta-funaltrexamine has been investigated for its potential to modulate inflammatory responses, particularly in the context of neuroinflammation.

Case Study: Inhibition of Chemokine Expression

- Objective : To assess the impact of beta-funaltrexamine on inflammatory chemokine expression in a mouse model.

- Method : Mice were treated with lipopolysaccharide (LPS) to induce inflammation, followed by administration of beta-funaltrexamine.

- Findings :

Opioid Research

Beta-funaltrexamine plays a crucial role in opioid research, particularly in understanding the mechanisms underlying opioid receptor interactions and addiction.

Case Study: Opioid Self-Administration

- Objective : To explore the effects of beta-funaltrexamine on heroin self-administration behaviors in animal models.

- Method : Rats were trained to self-administer heroin, with beta-funaltrexamine administered prior to testing sessions.

- Findings :

Pharmacological Mechanisms

The pharmacological mechanisms through which beta-funaltrexamine exerts its effects are multifaceted, involving alterations in signaling pathways associated with μ-opioid receptors.

Mechanistic Insights

- Beta-funaltrexamine irreversibly binds to μ-opioid receptors, leading to prolonged receptor inactivation. This action inhibits downstream signaling pathways associated with pain perception and inflammatory responses .

- Studies have demonstrated that the compound can effectively block ethanol-stimulated dopamine release, implicating its role in modulating reward pathways associated with substance use disorders .

Summary Table of Applications

| Application | Model/Study Type | Key Findings |

|---|---|---|

| Neuroprotection | Cerebral ischemia/reperfusion | Reduced neuroinflammation; improved neuronal survival |

| Anti-inflammatory | LPS-induced inflammation | Inhibited chemokine expression; long-lasting effects |

| Opioid addiction research | Self-administration studies | Decreased heroin self-administration; potential for addiction treatment |

| Pharmacological mechanism study | Binding assays | Irreversible antagonism; modulation of pain and reward pathways |

作用機序

機序: β-フナルトレキサミン塩酸塩は、μ-オピオイド受容体およびκ1-オピオイド受容体に不可逆的に結合することによってその効果を発揮します。 この結合は、これらの受容体が内因性リガンドによって活性化されるのを防ぎ、それによってそれらの生理学的効果を阻害します .

分子標的と経路: β-フナルトレキサミン塩酸塩の主要な分子標的は、μ-オピオイド受容体とκ1-オピオイド受容体です。 この化合物がこれらの受容体に結合すると、痛み調節、報酬、依存症に関連するシグナル伝達経路が遮断されます .

類似化合物との比較

Comparative Analysis with Similar Opioid Antagonists

Beta-FNA is distinguished from other opioid antagonists by its unique pharmacological profile. Below is a detailed comparison with key analogs:

Naltrexone

- Receptor Selectivity: Non-selective antagonist (MOR, DOR, KOR).

- Binding Mechanism : Competitive, reversible binding.

- Key Findings: Short-acting effects compared to beta-FNA. Effective in reducing ethanol consumption in rats but requires repeated dosing . Lacks the irreversible inactivation of MORs seen with beta-FNA .

Clocinnamox (CCAM)

- Receptor Selectivity : MOR-preferring.

- Binding Mechanism : Pseudoirreversible (slowly reversible).

- Key Findings :

Methocinnamox

- Receptor Selectivity : MOR-selective.

- Binding Mechanism : Irreversible.

- Key Findings: Exhibits 10-fold greater potency than beta-FNA in blocking morphine-induced antinociception in mice. Longer duration of action, with effects lasting over 7 days vs. beta-FNA’s 3–4 days .

Chlornaltrexamine

- Receptor Selectivity : MOR and DOR.

- Binding Mechanism : Irreversible alkylating agent.

- Key Findings :

Data Table: Pharmacological Properties of Beta-FNA and Analogs

生物活性

β-Funaltrexamine hydrochloride (β-FNA) is an irreversible antagonist of the μ-opioid receptor (MOR), which is critical in mediating the effects of opioids. It is a derivative of naltrexone and has garnered attention due to its unique biological activity, including its ability to covalently bind to opioid receptors and influence various physiological processes. This article aims to provide a comprehensive overview of the biological activity of β-FNA, including its mechanisms, effects on different receptor types, and implications for therapeutic applications.

Chemical Structure :

- Chemical Name : (E)-4-[[5α,6β)-17-Cyclopropylmethyl)-4,5-epoxy-3,14-dihydroxymorphinan-6-yl]amino]-4-oxo-2-butenoic acid methyl ester hydrochloride

- Molecular Weight : 490.99 g/mol

- Purity : ≥98% (HPLC)

β-FNA selectively binds to the μ-opioid receptor, leading to irreversible antagonism. This covalent binding inhibits receptor activation by endogenous opioids and opioid drugs. Additionally, β-FNA exhibits reversible agonistic properties at the κ-opioid receptor (KOR), which may contribute to its analgesic effects in certain contexts .

Selectivity and Binding Affinity

β-FNA shows a strong preference for the μ-opioid receptor over other opioid receptors, such as the δ-opioid receptor (DOR) and KOR. Research indicates that approximately 60% of β-FNA binding to the MOR is irreversible, while it binds reversibly to KOR . This selectivity is crucial for understanding its pharmacological profile and potential therapeutic uses.

Effects on Dopamine Release

Studies have demonstrated that β-FNA can influence dopamine release in the mesolimbic pathway, which is essential for reward and addiction mechanisms. In experiments where β-FNA was administered prior to morphine or ethanol treatment, it significantly altered dopamine levels, suggesting a role in modulating opioid-induced reward pathways .

Anti-inflammatory Properties

Recent research has highlighted β-FNA's potential anti-inflammatory effects. It has been shown to inhibit the expression and release of pro-inflammatory chemokines such as CXCL10 from astrocytes in response to interleukin 1β (IL-1β) stimulation. This action appears independent of MOR involvement and suggests that β-FNA may have broader implications in neuroinflammatory conditions .

Comparative Biological Activity Data

The following table summarizes key findings from various studies on the biological activity of β-Funaltrexamine hydrochloride:

Case Study 1: Opioid Receptor Involvement in Analgesia

In a study assessing analgesic responses, systemic administration of β-FNA resulted in a significant shift in dose-response curves for classic μ-opioid agonists like morphine. This indicates that β-FNA effectively blocks μ-opioid receptor-mediated analgesia while showing minimal impact on KOR-mediated analgesics .

Case Study 2: Neuroinflammation Model

In a neuroinflammation model involving lipopolysaccharide (LPS) administration, mice treated with β-FNA exhibited reduced sickness behavior and lower levels of CXCL10 compared to controls. This study suggests that β-FNA may have therapeutic potential in managing neuroinflammatory diseases by modulating immune responses .

Q & A

Basic: What is the primary mechanism of action of beta-Funaltrexamine hydrochloride in opioid receptor antagonism?

This compound (β-FNA) acts as an irreversible mu-opioid receptor (MOR) antagonist. Its mechanism involves covalent binding to MORs via a reactive fumaramate group, which blocks agonist access and prevents receptor reactivation . This property is critical for studies requiring long-term MOR inactivation, such as investigating withdrawal effects or receptor trafficking.

Methodological Insight : To confirm β-FNA's selectivity, researchers should combine radioligand binding assays (e.g., using [³H]-DAMGO for MOR) with functional assays (e.g., cAMP inhibition in transfected cell lines). Cross-validation with knockout models or selective antagonists (e.g., CTAP for MOR) ensures specificity .

Basic: How is this compound typically administered in neuropharmacological studies?

β-FNA is commonly administered via intracerebroventricular (ICV) or site-specific microinjections (e.g., intraseptal regions) in rodent models to study localized opioid effects. Dosages range from 10–40 nmol, depending on target brain regions .

Methodological Insight : For reproducible results, stereotaxic surgery protocols must adhere to standardized coordinates (e.g., Paxinos & Watson atlas). Post-administration validation via immunohistochemistry or microdialysis ensures accurate targeting and receptor occupancy .

Advanced: How can researchers resolve contradictions in β-FNA's efficacy across different experimental models?

Discrepancies often arise from variations in dosing schedules, species-specific receptor expression, or pharmacokinetic factors. For example, β-FNA’s irreversible binding may yield prolonged effects in rats but faster clearance in mice due to metabolic differences .

Methodological Insight :

- Conduct dose-response curves across multiple species.

- Use pharmacokinetic profiling (e.g., LC-MS/MS) to quantify β-FNA and metabolites in plasma/brain tissue.

- Pair behavioral assays (e.g., hot-plate test) with ex vivo receptor autoradiography to correlate functional outcomes with receptor occupancy .

Advanced: What experimental design considerations are critical when studying β-FNA's interaction with non-opioid systems (e.g., cholinergic pathways)?

β-FNA’s role in modulating hippocampal cholinergic activity under microwave exposure highlights off-target effects .

Methodological Insight :

- Control Groups : Include sham-treated cohorts and MOR knockout models to isolate opioid vs. non-opioid mechanisms.

- Multi-modal Analysis : Combine electrophysiology (e.g., field potentials in CA1) with HPLC-based acetylcholine quantification.

- Temporal Resolution : Administer β-FNA at staggered intervals pre/post microwave exposure to assess time-dependent interactions .

Basic: What analytical methods are used to quantify this compound in biological samples?

Reverse-phase HPLC with UV detection (207–220 nm) is standard, using C18 columns and mobile phases like methanol/phosphate buffer (70:30). Validation requires linearity checks (1–50 µg/mL) and recovery assays (>98% accuracy) .

Methodological Insight : For complex matrices (e.g., brain homogenates), employ solid-phase extraction (SPE) to minimize interference. Cross-validate with LC-MS using MRM transitions (e.g., m/z 449 → 231 for β-FNA) for enhanced specificity .

Advanced: How can researchers optimize in vivo models to study β-FNA's long-term neuroadaptive effects?

Chronic MOR antagonism induces neuroadaptations (e.g., receptor upregulation or compensatory neurotransmitter release).

Methodological Insight :

- Longitudinal Design : Administer β-FNA over 7–14 days, with periodic behavioral testing (e.g., forced swim test for depression-like phenotypes).

- Omics Integration : Use RNA-seq to profile opioid-related genes (e.g., OPRM1, PDYN) and proteomics to assess receptor turnover .

- Statistical Rigor : Apply mixed-effects models to account for inter-individual variability and repeated measures .

Basic: What safety protocols are recommended for handling this compound in laboratory settings?

β-FNA is hazardous upon inhalation or dermal contact.

Methodological Insight :

- Use PPE (gloves, lab coats, goggles) and work in a fume hood.

- Store lyophilized powder at -20°C in desiccated conditions.

- Dispose of waste via certified chemical disposal services, adhering to institutional guidelines .

Advanced: How can conflicting data on β-FNA's role in stress-induced analgesia be reconciled?

Some studies report β-FNA abolishes stress-induced analgesia, while others note partial effects, potentially due to stressor type (e.g., restraint vs. cold swim) or endogenous opioid redundancy (e.g., delta/kappa receptor activation).

Methodological Insight :

- Stressor-Specific Protocols : Standardize stress induction methods (e.g., UCSD Restraint System).

- Receptor Profiling : Use selective antagonists (e.g., naltrindole for delta receptors) alongside β-FNA to dissect receptor contributions .

- Meta-Analysis : Pool datasets from published studies to identify moderating variables (e.g., species, sex) using random-effects models .

Basic: What are the key pharmacokinetic properties of this compound?

β-FNA exhibits poor blood-brain barrier (BBB) penetration, necessitating direct CNS administration. Its elimination half-life in rodents is ~6–8 hours, with renal clearance as the primary route .

Methodological Insight : To enhance BBB delivery in systemic studies, consider prodrug formulations (e.g., ester derivatives) or nanoparticle encapsulation .

Advanced: What strategies mitigate β-FNA's partial agonist activity at high concentrations?

At elevated doses (>50 nmol), β-FNA may exhibit paradoxical agonist effects due to incomplete receptor alkylation.

Methodological Insight :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。